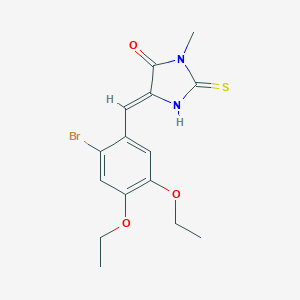![molecular formula C23H21N3O5S B300990 Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300990.png)
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in inflammation and tumor growth, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at high concentrations, it may cause cytotoxicity and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is its low toxicity profile, making it a suitable candidate for in vitro and in vivo experiments. However, its low solubility in water may limit its use in certain experiments, and its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields such as material science and agriculture. Additionally, future studies may focus on developing more efficient synthesis methods and improving its solubility in water.
Métodos De Síntesis
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can be synthesized using a variety of methods, including the reaction of 4-amino benzoic acid, ethyl cyanoacetate, and 2-methyl-4-thiazolidinone in the presence of a catalyst such as triethylamine. Another method involves the reaction of 4-amino benzoic acid, ethyl cyanoacetate, and 2-methyl-4-thiazolidinone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In agriculture, it has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for plant disease control. In material science, it has been studied for its potential applications in the development of organic semiconductors and photovoltaic devices.
Propiedades
Nombre del producto |
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Fórmula molecular |
C23H21N3O5S |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5Z)-5-[[4-(cyanomethoxy)-3-methoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H21N3O5S/c1-4-30-22(28)16-6-8-17(9-7-16)25-23-26(2)21(27)20(32-23)14-15-5-10-18(31-12-11-24)19(13-15)29-3/h5-10,13-14H,4,12H2,1-3H3/b20-14-,25-23? |
Clave InChI |
ALBCJAGFDXTBSQ-VASVRFFCSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC#N)OC)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)S2)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

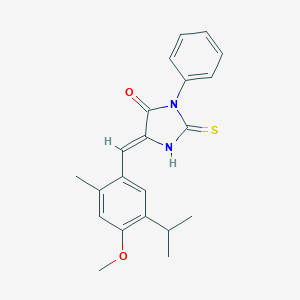
![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)
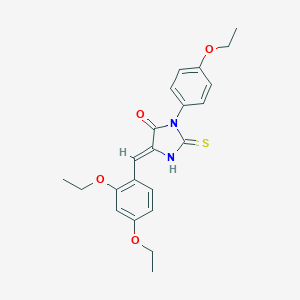
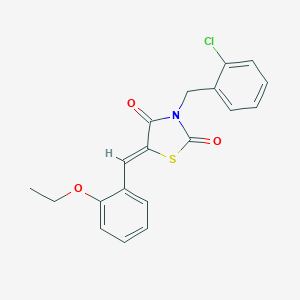
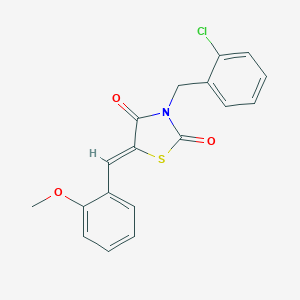
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)
![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
